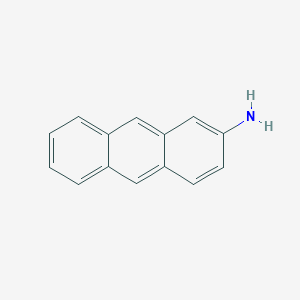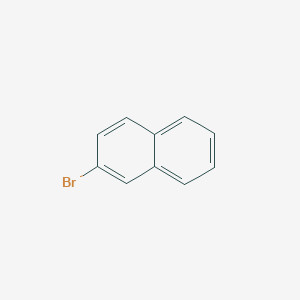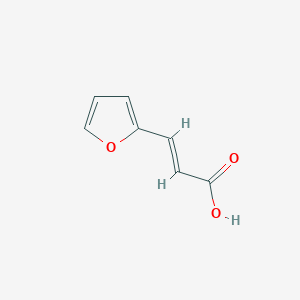
3-(2-Furyl)acrylsäure
Übersicht
Beschreibung
3-(2-Furyl)acrylic acid, also known as furan-2-acrylic acid or furfurylideneacetic acid, is an organic compound with the molecular formula C7H6O3. It is characterized by the presence of a furan ring attached to an acrylic acid moiety.
Wissenschaftliche Forschungsanwendungen
3-(2-Furyl)acrylic acid has a wide range of applications in scientific research:
Wirkmechanismus
Target of Action
3-(2-Furyl)acrylic acid is used in the preparation of heteroaryl-substituted bis-trifluoromethyl carbinols and trifluoroacetophenone derivatives . These compounds are known to inhibit malonyl-CoA decarboxylase (MCD), an enzyme that plays a crucial role in fatty acid metabolism .
Mode of Action
It’s known that the compound interacts with its targets, such as mcd, leading to the inhibition of the enzyme’s activity . This interaction and the resulting changes in the enzyme’s activity can influence various biochemical processes, particularly those related to fatty acid metabolism.
Biochemical Pathways
The inhibition of MCD by 3-(2-Furyl)acrylic acid can affect the fatty acid metabolism pathway. MCD is responsible for the decarboxylation of malonyl-CoA to acetyl-CoA, a key step in fatty acid metabolism. By inhibiting MCD, 3-(2-Furyl)acrylic acid can potentially alter the balance of these metabolites and impact the overall process of fatty acid metabolism .
Result of Action
The primary result of the action of 3-(2-Furyl)acrylic acid is the inhibition of MCD, which can lead to alterations in fatty acid metabolism . This can have various molecular and cellular effects, depending on the specific context within the body.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 3-(2-Furyl)acrylic acid can be synthesized through the Knoevenagel condensation reaction between 5-substituted-2-furaldehydes and malonic acid. Piperidinium acetate is often used as the catalyst, providing good to excellent yields under solvent-free conditions . The reaction typically involves heating the reactants to facilitate the condensation process.
Industrial Production Methods: In industrial settings, the synthesis of 3-(2-Furyl)acrylic acid can be optimized by using heterogeneous acid catalysts such as methanesulfonic acid supported on silica (MeSO3H/SiO2). This method allows for the esterification of the compound, making it suitable for large-scale production . Additionally, the olefinic group in the compound can be selectively reduced by catalytic hydrogenation using palladium on carbon (5% Pd/C) as the catalyst .
Types of Reactions:
Oxidation: 3-(2-Furyl)acrylic acid can undergo oxidation reactions, typically involving reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Substitution: The furan ring in 3-(2-Furyl)acrylic acid can participate in electrophilic substitution reactions, where reagents such as halogens or nitro groups can be introduced under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Palladium on carbon (5% Pd/C), hydrogen gas.
Substitution: Halogens, nitro groups, and other electrophiles.
Major Products Formed:
Oxidation: Carboxylic acids, oxidized furan derivatives.
Reduction: Saturated derivatives of 3-(2-Furyl)acrylic acid.
Substitution: Halogenated or nitrated furan derivatives.
Vergleich Mit ähnlichen Verbindungen
3-(2-Furyl)acrylic acid can be compared with other similar compounds, highlighting its uniqueness:
Furan-2-acrylic acid: Similar in structure but may differ in reactivity and applications.
Furfurylideneacetic acid: Another name for 3-(2-Furyl)acrylic acid, emphasizing its structural features.
3-(2-Furyl)propionic acid: A related compound with a propionic acid moiety instead of an acrylic acid moiety, which may exhibit different chemical properties and applications.
Eigenschaften
IUPAC Name |
(E)-3-(furan-2-yl)prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6O3/c8-7(9)4-3-6-2-1-5-10-6/h1-5H,(H,8,9)/b4-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCJLOOJRNPHKAV-ONEGZZNKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50901230 | |
| Record name | (E)-2-Furanacrylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50901230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
539-47-9, 15690-24-1 | |
| Record name | 2-Furanacrylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000539479 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Furanacrylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015690241 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 15690-24-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74521 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Furylacrylic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32626 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Furylacrylic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4671 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Propenoic acid, 3-(2-furanyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | (E)-2-Furanacrylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50901230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(2-furyl)acrylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.927 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (2E)-3-(furan-2-yl)prop-2-enoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-FURANACRYLIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M2U24OA3UJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structure and molecular formula of 3-(2-Furyl)acrylic acid?
A1: 3-(2-Furyl)acrylic acid is an organic compound with a furan ring linked to an acrylic acid moiety. Its molecular formula is C₇H₆O₃ .
Q2: How is 3-(2-Furyl)acrylic acid synthesized?
A2: One approach to synthesize 3-(2-Furyl)acrylic acid is through the reaction of furfural with malonic acid . Another method involves reacting 3-(2-furyl)acrylic acid with epichlorohydrin to produce 2,3-epoxypropyl 3-(2-furyl)acrylate (EPFA) .
Q3: What are the applications of 3-(2-Furyl)acrylic acid in material science?
A3: 3-(2-Furyl)acrylic acid can be used as a starting material for synthesizing various polymers and composites. For example, it can be reacted with epichlorohydrin to create 2,3-epoxypropyl 3-(2-furyl)acrylate, a monomer used in the production of glass fiber reinforced composites with good mechanical and electrical properties . It can also be converted to a diacid, cis-3,4-di(furan-2-yl)cyclobutane-1,2-dicarboxylic acid (CBDA-2), through a [2 + 2] photocycloaddition. CBDA-2 has potential as a building block for sustainable materials, such as polymers and cross-linked epoxies, due to its rigidity and stability .
Q4: Can 3-(2-Furyl)acrylic acid be used in polymerization reactions?
A4: Yes, 3-(2-Furyl)acrylic acid derivatives, like 2,3-epoxypropyl 3-(2-furyl)acrylate, can be copolymerized with other monomers, such as styrene and methyl methacrylate, to create copolymers with tunable properties . The properties of these copolymers can be tailored by adjusting the ratio of monomers and reaction conditions.
Q5: Does 3-(2-Furyl)acrylic acid have biological activity?
A5: Research suggests that 3-(2-Furyl)acrylic acid can inhibit the transport of γ-hydroxybutyrate in mouse brain synaptosomes, a finding that could be relevant to studying neurotransmission . It acts as a competitive inhibitor of γ-hydroxybutyrate transport, indicating interaction with the substrate recognition site on the transporter protein.
Q6: Can 3-(2-Furyl)acrylic acid be used to synthesize other biologically active compounds?
A6: Yes, 3-(2-Furyl)acrylic acid serves as a precursor in the biosynthesis of stilbene methyl ethers in Escherichia coli . By incorporating a stilbene methyltransferase gene (OsPMT) into an artificial stilbene biosynthetic pathway in E. coli, researchers were able to produce stilbene methyl ethers using 3-(2-Furyl)acrylic acid as a starting material.
Q7: Are there any known challenges or limitations associated with using 3-(2-Furyl)acrylic acid in different applications?
A7: One challenge in utilizing 3-(2-Furyl)acrylic acid derivatives for grafting onto polymers, like hyperbranched polyethylene, is the occurrence of chain degradation and crosslinking side reactions . Researchers have explored the use of inhibitors, such as N,N-diethyl cinnamamide (DECA), to mitigate these side reactions and achieve more efficient grafting.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
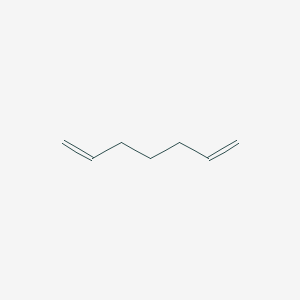


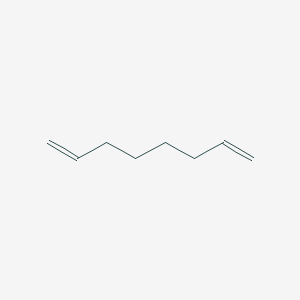
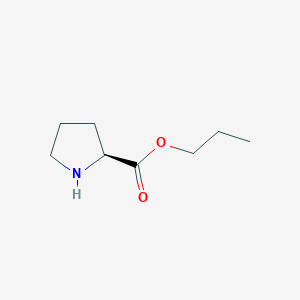

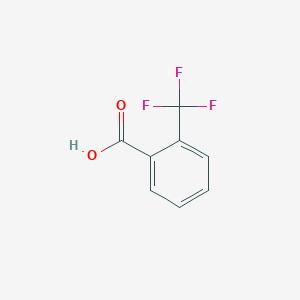

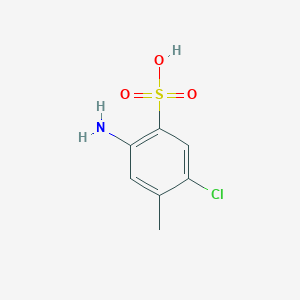
![benzyl N-[(3R,5S)-5-(hydroxymethyl)-2-oxooxolan-3-yl]carbamate](/img/structure/B165277.png)
